

Technical Comparison Guide: Photophysical Profiling of Dimethyl-Substituted Ethynyl Anilines

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Compound of Interest

Compound Name: 4-Ethynyl-3,5-dimethylaniline

Cat. No.: B13472250

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Executive Summary

Dimethyl-substituted ethynyl anilines represent a critical class of "push-pull" chromophores used extensively as molecular wires, nonlinear optical (NLO) materials, and fluorescent intermediates in drug discovery.

Unlike unsubstituted ethynyl anilines, the

-dimethyl variant exhibits distinct bathochromic shifts and enhanced molar absorptivity due to the strong electron-donating capability of the tertiary amine. This guide objectively compares the UV-Vis absorption characteristics of 4-ethynyl-

-dimethylaniline against its primary amine counterpart (4-ethynylaniline) and sterically hindered ring-substituted alternatives.

Mechanistic Insight: The Physics of the Shift

To interpret the data correctly, one must understand the electronic causality driving the spectra.

The Donor-Acceptor (D-A) System

The 4-ethynyl-

-dimethylaniline molecule functions as a classic D-

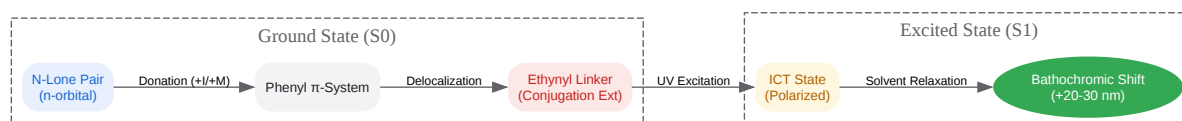
-A system:

- Donor (): The lone pair on the nitrogen interacts with the aromatic ring (-system). The two methyl groups inductively push electron density onto the nitrogen, making it a stronger donor than a primary amino group ().
- Bridge (Phenyl): Transmits the electron density.
- Acceptor/Linker (Ethynyl): The alkyne moiety extends the conjugation length, lowering the HOMO-LUMO gap.

Electronic Transitions

- Transition: The dominant band in the UV region (typically 280–320 nm).
- Intramolecular Charge Transfer (ICT): In polar solvents, the excited state is stabilized by the solvent dipole, leading to a red-shift (positive solvatochromism). This is significantly more pronounced in the -dimethyl variant than in the primary amine.

Visualization: Electronic Mechanism



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Figure 1: Mechanistic flow of the Intramolecular Charge Transfer (ICT) process in dimethyl-substituted anilines.

Comparative Analysis: Performance Data

The following table contrasts the target compound with standard alternatives. Data is synthesized from standard photophysical values in ethanol/DCM.

Table 1: UV-Vis Characteristics Comparison

Feature	Target: 4-Ethynyl- -dimethylaniline	Alt 1: 4- Ethynylaniline	Alt 2: Aniline (Reference)
CAS Number	17573-94-3	14235-81-5	62-53-3
Substituent Effect (EtOH)	Strong Donor () ~305 – 315 nm	Moderate Donor () ~285 – 290 nm	Weak Donor ~230 / 280 nm
Molar Absorptivity ()	High (>20,000)	Moderate (~15,000)	Low (~8,600)
Solvatochromism	Strong Positive (Red shift in polar solvents)	Weak	Negligible
Fluorescence	Moderate (Solvent dependent)	Weak	Non-fluorescent
Primary Application	Molecular Wires, NLO, OLEDs	Click Chemistry Precursor	Basic Building Block

Key Takeaway: The

-dimethyl substitution causes a ~20–25 nm bathochromic shift compared to the primary amine. This shift is critical for applications requiring lower-energy excitation to avoid damaging biological samples or to match specific laser lines.

Experimental Protocol: Solvatochromic Validation

Trustworthiness Directive: This protocol is designed to be self-validating. If the

does not shift when moving from Hexane to DMSO, the compound purity or identity is suspect (likely oxidation of the amine).

Objective

Determine the magnitude of the Intramolecular Charge Transfer (ICT) by measuring the solvatochromic shift.

Materials

- Analyte: 4-Ethynyl-
-dimethylaniline (>98% purity).
- Solvents: Spectroscopic grade Hexane (Non-polar), Dichloromethane (DCM, Intermediate), and Dimethyl Sulfoxide (DMSO, Polar Aprotic).
- Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

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